2-Formyl-3-hydroxybenzenesulfonamide, also known as 3-formyl-2-hydroxybenzenesulfonamide, is an organic compound with the molecular formula and a molecular weight of approximately 201.20 g/mol. This compound features a formyl group (-CHO) and a sulfonamide group (-SO_2NH_2), which contribute to its unique chemical properties and potential applications in various scientific fields. The compound is classified under benzenesulfonamide derivatives, which are known for their biological activities, including antibacterial and anticancer properties.
The synthesis of 2-formyl-3-hydroxybenzenesulfonamide typically involves the following methods:
1. Sulfonation Reaction:
2. Industrial Production:
Technical Details:
The molecular structure of 2-formyl-3-hydroxybenzenesulfonamide can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.20 g/mol |
| IUPAC Name | 3-formyl-2-hydroxybenzenesulfonamide |
| InChI Key | CILPKYKHWFZEFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)S(=O)(=O)N)O)C=O |
The structure exhibits a hydroxyl group (-OH) ortho to the formyl group, which enhances its reactivity in various chemical transformations .
2-Formyl-3-hydroxybenzenesulfonamide can undergo several significant chemical reactions:
1. Oxidation:
2. Reduction:
3. Substitution Reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 2-formyl-3-hydroxybenzenesulfonamide primarily involves its interaction with biological targets due to its functional groups:
Key physical and chemical properties of 2-formyl-3-hydroxybenzenesulfonamide include:
| Property | Value |
|---|---|
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in polar solvents |
While specific values for density and boiling point are not readily available, the compound's solubility in polar solvents suggests it may have significant interactions in biological systems .
The scientific uses of 2-formyl-3-hydroxybenzenesulfonamide are diverse:
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: